2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
Description
Properties
CAS No. |
1028685-34-8 |
|---|---|
Molecular Formula |
C24H25N5O3S |
Molecular Weight |
463.56 |
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C24H25N5O3S/c1-32-17-8-6-16(7-9-17)27-12-14-28(15-13-27)21(30)11-10-20-23(31)29-22(25-20)18-4-2-3-5-19(18)26-24(29)33/h2-9,20,25H,10-15H2,1H3 |
InChI Key |
PCQWRSINGFOVDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Overview
The compound 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a complex organic molecule characterized by a unique structure that includes a piperazine ring, a methoxyphenyl group, and an imidazoquinazoline core. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.5 g/mol. The presence of the thioxo group and the imidazoquinazoline structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.5 g/mol |
| Structural Features | Piperazine ring, Methoxyphenyl group, Thioxo group |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The piperazine ring is known for its ability to modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This modulation can lead to significant effects on mood and cognition.
Additionally, the methoxyphenyl group may enhance binding affinity to specific proteins or enzymes, thus influencing their activity. The thioxo group is believed to play a role in redox reactions, potentially contributing to the compound's antioxidant properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM indicate significant cytotoxicity.
- Breast Cancer (T47D) : Compounds demonstrated IC50 values of 27.3 μM against T47D cells.
These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of imidazoquinazolines, revealing that modifications at the piperazine moiety significantly enhanced anticancer activity against multiple cell lines .
- Antimicrobial Screening : Another research article reported on the synthesis and biological evaluation of thioxo-substituted quinazolines, showing that these compounds exhibited notable antibacterial effects comparable to standard antibiotics .
- Neuropharmacological Effects : Investigations into the neuropharmacological profiles of similar compounds indicated potential anxiolytic and antidepressant effects through serotonin receptor modulation .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazolinone, including similar compounds to the target molecule, exhibit significant anticancer properties. Studies have shown that modifications in the structure can enhance efficacy against various cancer cell lines. For instance, compounds containing piperazine moieties have been synthesized and tested for their ability to inhibit tumor growth in vitro, demonstrating promising results against MDA-MB-231 breast cancer cells .
Neuropharmacological Effects
The presence of a piperazine ring suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. There is ongoing research into their use as potential treatments for depression and anxiety disorders due to their modulatory effects on neurotransmitter release.
Antimicrobial Properties
Quinazolinone derivatives have also been explored for their antimicrobial activities. The structural characteristics of the compound may contribute to its effectiveness against various bacterial strains. Research has indicated that certain substitutions can enhance antimicrobial potency, making it a candidate for further development in treating infections .
Anti-inflammatory Potential
In addition to anticancer and antimicrobial properties, compounds similar to this target molecule have been evaluated for anti-inflammatory effects. The ability to inhibit specific inflammatory pathways makes such compounds valuable in developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness and functional implications can be contextualized through comparison with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Influence: The imidazoquinazolinone core in the target compound differs from triazoloquinazolinones (e.g., K 19) and triazolones (–3). This distinction may alter metabolic stability or target selectivity. K 19’s triazoloquinazolinone framework, combined with a 4-hydroxyphenylvinyl group, contributes to anti-inflammatory activity via COX-2 inhibition , whereas the target compound’s thioxo group could modulate redox properties or metal chelation.
Piperazine Substituent Role :
- All compounds feature a piperazine moiety, but its positioning and substituents vary. The target compound’s 4-methoxyphenylpiperazine is structurally analogous to neuroleptic agents (e.g., aripiprazole derivatives), which often target serotonin (5-HT1A) or dopamine D2 receptors . In contrast, K 19’s piperazinylmethyl group may enhance solubility or receptor docking.
Thioxo vs. Hydroxy/Vinyl Groups: The 5-thioxo group in the target compound contrasts with K 19’s 4-hydroxyphenylvinyl substituent.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step protocols, similar to K 19’s preparation via condensation and nucleophilic substitution .
- Biological Data Gaps : While analogs like K 19 and triazolones in have documented activities, the target compound’s pharmacological profile remains underexplored. Its structural features, however, align with molecules active in CNS disorders or inflammation.
- SAR Hypotheses : The 4-methoxyphenylpiperazine moiety may confer dual receptor modulation (e.g., 5-HT1A/D2), while the thioxo group could introduce unique binding interactions compared to hydroxyl or alkyl substituents in analogs.
Q & A
Q. Methodological Answer :
- Chromatographic purification : Employ gradient elution (hexane:ethyl acetate 7:3 to 1:1) on silica gel to separate unreacted piperazine derivatives .
- Recrystallization : Use ethanol-water mixtures (4:1) at 4°C to isolate the target compound from dimeric by-products .
- Analytical validation : Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR to detect residual solvents or unreacted intermediates .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.0 ppm, methoxy group at δ 3.7 ppm) and carbon backbone .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₆N₅O₃S: 488.1764; observed: 488.1761) .
- FT-IR : Detect characteristic bands (e.g., C=O stretch at 1680 cm⁻¹, thioxo group at 1250 cm⁻¹) .
Advanced: How to resolve discrepancies between computational and experimental data for the piperazine ring conformation?
Q. Methodological Answer :
- Cross-validation : Compare X-ray crystallography (if available) with DFT-optimized structures to assess ring puckering .
- Solvent correction in modeling : Include implicit solvent models (e.g., PCM for DMSO) to account for solvent-induced conformational changes .
- Dynamic NMR : Perform variable-temperature ¹H NMR to study ring inversion kinetics and correlate with computational barriers .
Basic: What in vitro assays evaluate the compound’s biological activity?
Q. Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., PI3Kα) using ADP-Glo™ kits, with IC₅₀ determination via dose-response curves (0.1–100 µM) .
- Cell viability assays : Use MTT in cancer cell lines (e.g., MCF-7) with 48-hour exposure and EC₅₀ calculation .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT₁A receptors) with membrane preparations and scintillation counting .
Advanced: How to design dose-response studies for non-linear pharmacokinetics in vivo?
Q. Methodological Answer :
- Tiered dosing : Test 3–5 log-scale doses (e.g., 1, 10, 30, 100 mg/kg) in rodent xenografts, with plasma sampling at 0, 1, 4, 8, 24 hrs .
- Compartmental modeling : Use WinNonlin® to fit non-linear PK profiles and estimate clearance (Cl/F) and volume of distribution (Vd) .
- Biomarker correlation : Measure target engagement (e.g., p-AKT suppression) to link exposure to pharmacodynamic effects .
Basic: What storage conditions ensure long-term stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) with ≤3 freeze-thaw cycles .
- Stability monitoring : Conduct monthly HPLC checks for degradation (e.g., hydrolysis of the thioxo group) .
Advanced: How to validate receptor binding affinity across conflicting assay platforms?
Q. Methodological Answer :
- Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled ligands) with SPR (surface plasmon resonance) to confirm KD consistency .
- Buffer standardization : Use identical assay buffers (e.g., 25 mM HEPES, pH 7.4) to minimize ionic strength effects .
- Control compounds : Include reference inhibitors (e.g., WAY-100635 for 5-HT₁A) to calibrate inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
